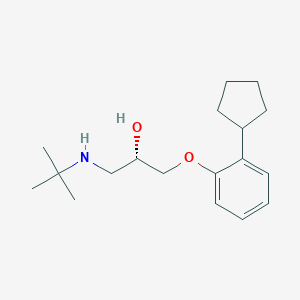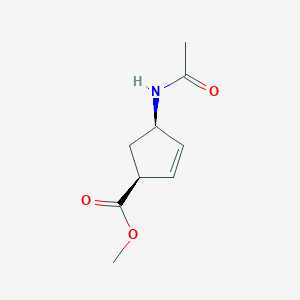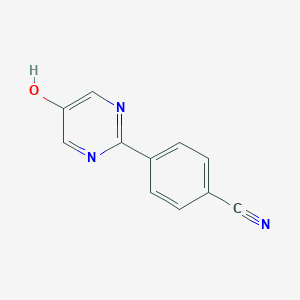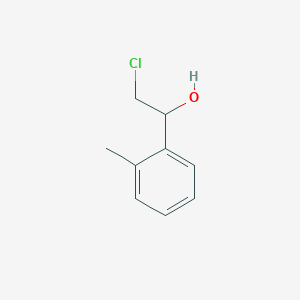
2-Chloro-1-(2-methylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2-methylphenyl)ethanol (CME) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-chloro-1-(o-tolyl)ethanol or o-chloro-α-(2-tolyl)ethanol and has a molecular formula of C9H11ClO.
科学的研究の応用
CME has been studied extensively for its potential applications in different fields of science. In the pharmaceutical industry, CME has been used as an intermediate in the synthesis of various drugs, including anti-inflammatory and anti-cancer agents. CME has also been used in the synthesis of chiral ligands for asymmetric catalysis in organic chemistry.
作用機序
The mechanism of action of CME is not fully understood. However, studies have shown that CME can inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators, and their inhibition by CME may contribute to its anti-inflammatory effects.
生化学的および生理学的効果
CME has been shown to have anti-inflammatory and analgesic effects in animal models. Studies have also demonstrated its potential as an anti-cancer agent. CME has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells.
実験室実験の利点と制限
One of the advantages of using CME in lab experiments is its relatively low toxicity compared to other chemicals used in organic synthesis. However, CME is sensitive to air and moisture, and its purity can be affected by exposure to these conditions. This can be a limitation in lab experiments that require high purity of the compound.
将来の方向性
There is still much to learn about the potential applications of CME in different fields of science. Future research could focus on developing more efficient methods for synthesizing CME and exploring its potential as an anti-inflammatory and anti-cancer agent. Further studies could also investigate the mechanism of action of CME and its effects on different biological systems.
合成法
CME can be synthesized using different methods, including the reaction of 2-methylphenylmagnesium bromide with ethylene oxide and subsequent chlorination with thionyl chloride. Another method involves the reaction of 2-methylphenylacetaldehyde with ethylene oxide in the presence of a catalyst and subsequent chlorination with thionyl chloride. The yield of CME using these methods ranges from 60-80%.
特性
CAS番号 |
141303-27-7 |
|---|---|
製品名 |
2-Chloro-1-(2-methylphenyl)ethanol |
分子式 |
C9H11ClO |
分子量 |
170.63 g/mol |
IUPAC名 |
2-chloro-1-(2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11ClO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6H2,1H3 |
InChIキー |
REKZYTLKSIECQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(CCl)O |
正規SMILES |
CC1=CC=CC=C1C(CCl)O |
同義語 |
Benzenemethanol, -alpha--(chloromethyl)-2-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)
![Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B118575.png)
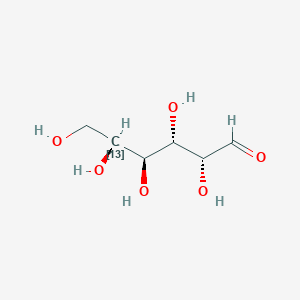
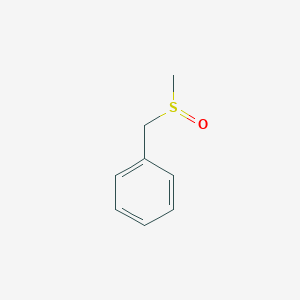
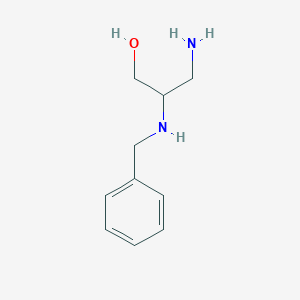
![(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol](/img/structure/B118582.png)
![ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B118583.png)
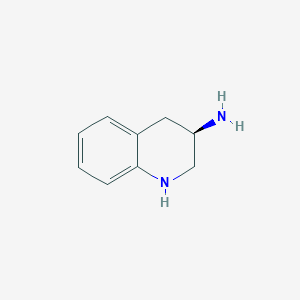
![[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B118585.png)
![[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate](/img/structure/B118590.png)
![N-[(2S)-3-oxobutan-2-yl]acetamide](/img/structure/B118593.png)
